8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one
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Overview
Description
8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one is a heterocyclic compound with the molecular formula C6H4IN3O. It is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an iodine atom at the 8th position, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow chemistry techniques for scalability .
Chemical Reactions Analysis
8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization and Functionalization: It can undergo further cyclization or functionalization to form more complex structures, often using catalysts or specific reaction conditions.
Major products from these reactions include derivatives with modified biological activities or enhanced chemical stability.
Scientific Research Applications
8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer therapy.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The iodine atom plays a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-c]pyrimidine derivatives, such as:
- 6-Chloro-8-methylimidazo[1,2-c]pyrimidin-5-one
- 8-Bromo-6H-imidazo[1,2-c]pyrimidin-5-one
Compared to these, 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one exhibits unique properties due to the presence of the iodine atom, which can enhance its reactivity and biological activity .
Properties
IUPAC Name |
8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBVGWFSIYHZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CNC2=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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